3,3-Diphenyloxindole
Description
3,3-Diphenyloxindole (C20H15NO) is a bicyclic aromatic compound featuring an oxindole core substituted with two phenyl groups at the 3-position. Its synthesis typically involves superacid-catalyzed Friedel-Crafts alkylation of isatin with benzene derivatives . For example, reacting isatin with excess benzene in trifluoromethanesulfonic acid (TFSA) at 0°C yields this compound in high purity . The compound exhibits notable stability under alkaline conditions due to its electronic structure, with a calculated LUMO energy of −1.125 eV for the deprotonated form, making it resistant to hydroxide ion attack .
Properties
CAS No. |
1922-79-8 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3,3-diphenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H15NO/c22-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-19/h1-14H,(H,21,22) |
InChI Key |
KLAWNELUVVBFGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxindole Derivatives
(a) 3-Hydroxy-3-acetonyloxindole (C11H11NO3)
- Structure : Features a hydroxy and acetonyl group at the 3-position instead of phenyl groups.
- Synthesis : Prepared via reactions of indolin-2-ones with α-substituted ketones .
- Properties : Lower thermal stability compared to 3,3-diphenyloxindole due to the absence of aromatic stabilization.
(b) Dioxindole (C8H7NO2)
- Structure : Contains two oxygen atoms in the indole ring.
- Reactivity : More prone to oxidation and nucleophilic attack due to higher electron density at the 3-position .
(c) 3,3-Diphenylhydroxindole
Comparative Data Tables
Table 1. Structural and Functional Properties
Key Research Findings
- Alkaline Stability : this compound outperforms benzimidazole analogs due to its higher LUMO energy, reducing electron-deficient sites for OH<sup>−</sup> attack .
- Thermal Stability : Thermal conversion of α,α-diphenylacetanilide to this compound at 230°C confirms its robustness under extreme conditions .
- Biological Activity : Substituent optimization (e.g., o-hydroxy groups) enhances antiproliferative effects by 2–3× compared to unsubstituted analogs .
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